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Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence
guantum yield, and significant photo-stability.[1][2][3][4] Derived from acriflavin, this moderately
hydrophilic dye is an excellent candidate for labeling oligonucleotides used in a variety of
molecular biology and drug development applications, including fluorescence in situ
hybridization (FISH), real-time PCR (qPCR), and other hybridization-based assays.[5][6][7]
ATTO 465 is efficiently excited between 420 nm and 465 nm, with a maximum absorption at
453 nm, and it exhibits a notable Stokes shift, emitting at 508 nm.[5] This document provides
detailed protocols for the labeling of amine-modified oligonucleotides with ATTO 465 NHS
ester, subsequent purification, and quality control of the final conjugate.

Quantitative Data Summary

The spectral and photophysical properties of ATTO 465 are summarized in the table below.
These characteristics make it a versatile fluorophore for various detection systems.
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Property Value Reference
Maximum Excitation (Amax) 453 nm [5]
Maximum Emission (Amax) 508 nm [5]
Extinction Coefficient (emax) 75,000 M~icm1 [5]
Fluorescence Quantum Yield

0.75 [4]
()
Fluorescence Lifetime (1) 5.0 ns [4]
Stokes Shift 55 nm [5]

Experimental Protocols
l. Oligonucleotide Labeling with ATTO 465 NHS Ester

This protocol describes the covalent attachment of ATTO 465 NHS ester to an amine-modified
oligonucleotide. The N-hydroxysuccinimide (NHS) ester of ATTO 465 reacts with primary
amines on the oligonucleotide to form a stable amide bond.[5] This procedure is typically
performed as a post-synthetic conjugation.[7]

Materials:

Amine-modified oligonucleotide

ATTO 465 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.2 M Carbonate-Bicarbonate buffer (pH 9.0)

Nuclease-free water

Procedure:

o Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate-
bicarbonate buffer to a final concentration of 1 mM.
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» Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in anhydrous
DMF or DMSO to a concentration of 10 mM.

» Labeling Reaction: In a microcentrifuge tube, combine the amine-modified oligonucleotide
and the dissolved ATTO 465 NHS ester. A 5-10 fold molar excess of the dye is
recommended. For example, for 1 nmol of oligonucleotide, add 5-10 pL of the 10 mM ATTO
465 NHS ester solution.

 Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
Gentle mixing during incubation is recommended.

o Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification
step.

Il. Purification of ATTO 465 Labeled Oligonucleotides

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides. Dual
High-Performance Liquid Chromatography (HPLC) is a highly effective method for achieving
high purity.[5]

Materials:

HPLC system with a UV-Vis detector

Reversed-phase C18 column

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Buffer B: Acetonitrile

Labeled oligonucleotide reaction mixture
Procedure:

o First HPLC Purification (Optional but Recommended): Before labeling, purify the amine-
modified oligonucleotide using HPLC to remove failure sequences.

e Second HPLC Purification:
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o Dilute the labeling reaction mixture with Buffer A.
o Inject the diluted sample onto the C18 column.

o Elute the sample using a linear gradient of Buffer B into Buffer A. A typical gradient is from
5% to 50% Buffer B over 30 minutes.

o Monitor the elution at 260 nm (for the oligonucleotide) and 453 nm (for ATTO 465).

o The desired product will be the peak that absorbs at both wavelengths. Unlabeled
oligonucleotides will only absorb at 260 nm, and free dye will have a different retention
time and absorb at 453 nm.

o Fraction Collection and Desalting: Collect the fractions corresponding to the dual-absorbing
peak. Pool the fractions and desalt using a suitable method, such as ethanol precipitation or
a desalting column.

» Lyophilization: Lyophilize the desalted, labeled oligonucleotide to a dry pellet.

lll. Quality Control

To ensure the quality of the final product, it is essential to perform the following quality control
checks.

1. UV-Vis Spectroscopy:

e Purpose: To determine the concentration of the oligonucleotide and the dye, and to calculate
the labeling efficiency.

e Procedure:

o

Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer (e.g.,
TE buffer, pH 8.0).

o

Measure the absorbance at 260 nm (Az2e0) and 453 nm (Aas3).

[¢]

Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law
and the respective extinction coefficients. A correction factor may be needed for the dye's
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contribution to the absorbance at 260 nm.
2. Polyacrylamide Gel Electrophoresis (PAGE):
e Purpose: To assess the purity and integrity of the labeled oligonucleotide.
» Procedure:
o Run the labeled oligonucleotide on a denaturing polyacrylamide gel.
o Visualize the gel under UV light to see the fluorescently labeled product.

o Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize all oligonucleotide

species.

o A pure product should appear as a single major band that is both fluorescent and stains
for nucleic acid.

3. Mass Spectrometry (MALDI-TOF):

e Purpose: To confirm the identity and purity of the labeled oligonucleotide by measuring its

molecular weight.

e Procedure:
o Prepare the sample according to the instrument's specifications.
o Acquire the mass spectrum.

o The expected mass should be the sum of the mass of the oligonucleotide and the mass of
the ATTO 465 dye.

Application Example: Fluorescence In Situ
Hybridization (FISH)

ATTO 465-labeled oligonucleotides are well-suited for use as probes in FISH experiments to
detect specific DNA or RNA sequences within cells or tissues.
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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
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Signaling Pathway Diagram: Probe-Based qPCR

ATTO 465 can be used as a reporter fluorophore in dual-labeled probes for real-time qPCR.
The following diagram illustrates the mechanism of a 5' nuclease assay (e.g., TagMan®).
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Caption: Mechanism of 5" Nuclease Probe-Based gPCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. ATTO Dyes for Probes - Research & Diagnostic [eurogentec.com]
e 7. Atto 465-N Oligo Modifications from Gene Link [genelink.com]

 To cite this document: BenchChem. [ATTO 465 Oligonucleotide Labeling: Application Notes
and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556038#atto-465-oligonucleotide-labeling-
services]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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